molecular formula C9H5Br3O3 B2366091 (E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid CAS No. 773133-35-0

(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid

Cat. No.: B2366091
CAS No.: 773133-35-0
M. Wt: 400.848
InChI Key: OQJKOQDUSPUYTK-OWOJBTEDSA-N
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Description

(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of three bromine atoms, a hydroxyl group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid typically involves the bromination of 3-hydroxyphenylprop-2-enoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 4, and 6 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid is unique due to the combination of tribromo substitution, hydroxyl group, and propenoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-(2,4,6-tribromo-3-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br3O3/c10-5-3-6(11)9(15)8(12)4(5)1-2-7(13)14/h1-3,15H,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJKOQDUSPUYTK-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C(=C1Br)O)Br)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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